molecular formula C22H37BrO3 B12610441 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene CAS No. 649739-56-0

1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene

Cat. No.: B12610441
CAS No.: 649739-56-0
M. Wt: 429.4 g/mol
InChI Key: DRTIVDIPSZRHFC-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and dodecyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene typically involves multiple steps. One common method starts with the preparation of 1-bromo-2-(2-methoxyethoxy)ethane, which is then reacted with 4-(dodecyloxy)phenol under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The ethoxy groups can be oxidized or reduced under specific conditions.

    Coupling reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[2-(2-azidoethoxy)ethoxy]-4-(dodecyloxy)benzene.

Scientific Research Applications

1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine atom can participate in halogen bonding, while the ethoxy and dodecyloxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Methoxyethoxy)ethoxy]-4-(dodecyloxy)benzene: Similar structure but with a methoxy group instead of a bromo group.

    1-[2-(2-Chloroethoxy)ethoxy]-4-(dodecyloxy)benzene: Contains a chlorine atom instead of bromine.

    1-[2-(2-Azidoethoxy)ethoxy]-4-(dodecyloxy)benzene: Features an azido group in place of the bromo group.

Uniqueness

1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it valuable for certain synthetic applications and research studies.

Properties

CAS No.

649739-56-0

Molecular Formula

C22H37BrO3

Molecular Weight

429.4 g/mol

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-4-dodecoxybenzene

InChI

InChI=1S/C22H37BrO3/c1-2-3-4-5-6-7-8-9-10-11-17-25-21-12-14-22(15-13-21)26-20-19-24-18-16-23/h12-15H,2-11,16-20H2,1H3

InChI Key

DRTIVDIPSZRHFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCBr

Origin of Product

United States

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